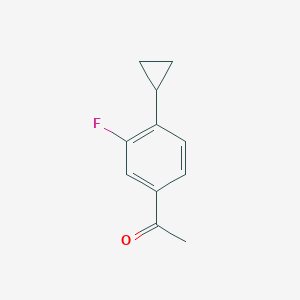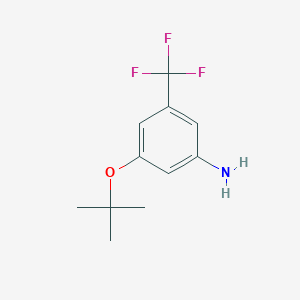
3-(tert-Butoxy)-5-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-5-(trifluoromethyl)aniline typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto an aniline ring. One common method involves the reaction of 3-amino-5-(trifluoromethyl)phenol with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-(tert-Butoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The tert-butoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butoxy)-4-(trifluoromethyl)aniline
- 3-(tert-Butoxy)-5-(difluoromethyl)aniline
- 3-(tert-Butoxy)-5-(trifluoromethyl)phenol
Uniqueness
3-(tert-Butoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the tert-butoxy and trifluoromethyl groups on the aniline ring. This unique arrangement imparts distinct chemical properties and reactivity patterns compared to other similar compounds. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can lead to interesting and diverse chemical behavior.
Properties
Molecular Formula |
C11H14F3NO |
|---|---|
Molecular Weight |
233.23 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H14F3NO/c1-10(2,3)16-9-5-7(11(12,13)14)4-8(15)6-9/h4-6H,15H2,1-3H3 |
InChI Key |
YMSZEEUQAUPZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


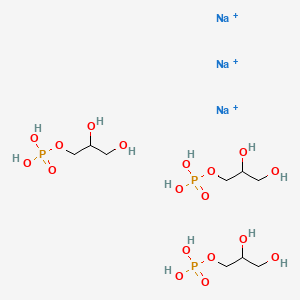
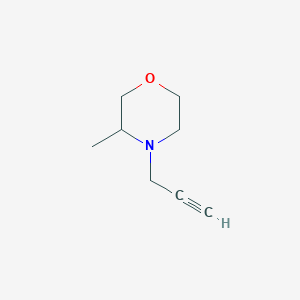
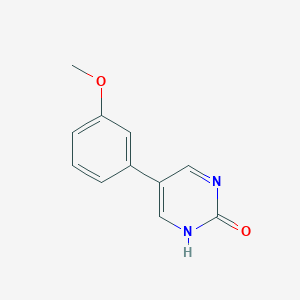
![2-{1-Oxa-9-azaspiro[5.5]undecan-3-yl}propanoate](/img/structure/B11720870.png)
![(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol](/img/structure/B11720877.png)

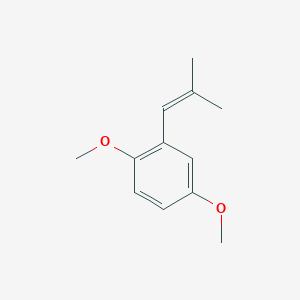
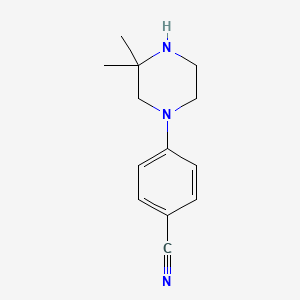
![tert-butyl 3-(hydroxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B11720888.png)
![(E)-N-[(4-Fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11720893.png)
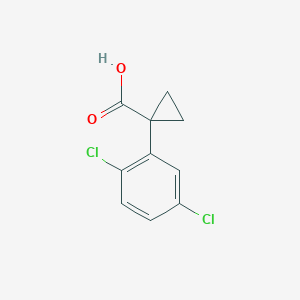
![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B11720907.png)
![(2R)-7-chloro-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B11720913.png)
